Nicergolin
Übersicht
Beschreibung
Nicergoline is an organonitrogen heterocyclic compound and an organic heterotetracyclic compound . It is an ergot derivative that has been used as a cerebral vasodilator and in peripheral vascular disease . It has been suggested to ameliorate cognitive deficits in cerebrovascular disease .
Synthesis Analysis
Nicergoline is a semisynthetic ergot derivative . A five-step route starting from the addition of potassium [14C] cyanide 2 to 1,6-dimethyl-8β-chloro-10α-methoxy-ergoline 1 yielded the expected [17-14C] nicergoline, 97% radiochemically pure, with a specific activity of 2.23 GBq/mmol .
Molecular Structure Analysis
Nicergoline has a molecular formula of C24H26BrN3O3 and a molecular weight of 484.4 g/mol . The IUPAC name of Nicergoline is [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate .
Chemical Reactions Analysis
Nicergoline native crystals (Form I) were subjected to different grinding methods for 15, 30, 45, and 60 min . Batches from Methods A and C underwent partial amorphization immediately after grinding .
Physical And Chemical Properties Analysis
Nicergoline is a poorly water-soluble semisynthetic ergot derivative . Its solubility in DMSO is 48.43 mg/mL .
Wissenschaftliche Forschungsanwendungen
Behandlung von Demenz
Nicergolin wird seit über drei Jahrzehnten zur Behandlung von kognitiven, affektiven und Verhaltensstörungen bei älteren Menschen eingesetzt . Es hat positive Auswirkungen auf Kognition und Verhalten gezeigt, insbesondere bei Patienten mit leichter bis mittelschwerer kognitiver und Verhaltensbeeinträchtigung verschiedener klinischer Ursachen, einschließlich chronischer zerebrovaskulärer Erkrankungen und Alzheimer-Demenz .
Alzheimer-Krankheit
Obwohl die Studien, die speziell an Patienten mit Alzheimer-Krankheit durchgeführt wurden, mit zu wenigen Personen durchgeführt wurden, um eine definitive Antwort zu geben, wurde this compound für die Behandlung der Alzheimer-Krankheit in Betracht gezogen . Es wurde nicht mit aktuellen diagnostischen Kategorien wie MCI oder in Verbindung mit therapeutischen Wirkstoffen unterschiedlicher Art wie Cholinesterase- oder Antioxidantien-Medikamenten bewertet .
Vasoaktives Medikament
Anfangs als vasoaktives Medikament angesehen, wurde this compound hauptsächlich für zerebrovaskuläre Erkrankungen verschrieben . Als α1-Adrenozeptorantagonist induziert es eine Vasodilatation und erhöht den arteriellen Blutfluss .
Verbesserung der Neurotransmitterfunktion
This compound verbessert die cholinerge und katecholaminerge Neurotransmitterfunktion . Diese Verbesserung der Neurotransmitterfunktion kann verschiedene Anwendungen bei der Behandlung von neurologischen Erkrankungen haben.
Hemmung der Thrombozytenaggregation
This compound hemmt die Thrombozytenaggregation . Diese Eigenschaft kann bei Erkrankungen von Vorteil sein, bei denen die Gefahr einer Blutgerinnselbildung besteht.
Förderung der Stoffwechselaktivität
This compound fördert die Stoffwechselaktivität, was zu einer erhöhten Nutzung von Sauerstoff und Glukose führt . Dies kann potenzielle Vorteile bei Erkrankungen haben, bei denen der Stoffwechsel beeinträchtigt ist.
Neurotrophe und antioxidative Eigenschaften
This compound hat neurotrophe und antioxidative Eigenschaften . Diese Eigenschaften können bei neurodegenerativen Erkrankungen von Vorteil sein, bei denen oxidativer Stress und neuronale Schäden vorliegen.
Wirkmechanismus
Target of Action
Nicergoline, an ergot derivative, primarily targets the postsynaptic alpha (1)-adrenoceptors on vascular smooth muscle . These receptors play a crucial role in regulating vascular tone and blood flow.
Mode of Action
Nicergoline acts by inhibiting the postsynaptic alpha (1)-adrenoceptors on vascular smooth muscle . This inhibition curbs the vasoconstrictor effect of circulating and locally released catecholamines (epinephrine and norepinephrine), leading to peripheral vasodilation .
Biochemical Pathways
Nicergoline’s action affects several biochemical pathways. It enhances cholinergic and catecholaminergic neurotransmitter function . It also inhibits platelet aggregation . Furthermore, it promotes metabolic activity, leading to increased utilization of oxygen and glucose .
Pharmacokinetics
Nicergoline exhibits linear pharmacokinetics following oral administration. After oral administration of a 30 mg dose, the maximum plasma concentration is reached after 3 hours, and the elimination half-life is 15 hours . Its bioavailability is less than 5% , indicating extensive first-pass metabolism. It also has a high protein binding capacity of over 90% .
Result of Action
Nicergoline’s action results in several molecular and cellular effects. It is a potent vasodilator that improves brain blood flow . On the cerebral level, it prompts a lowering of vascular resistance, an increase in arterial flow, and stimulates the use of oxygen and glucose . Nicergoline also improves blood circulation in the lungs and limbs . It has been shown to inhibit blood platelet aggregation . Research has shown that nicergoline exhibits a broad spectrum of actions on distinct cellular and molecular mechanisms at the vascular, platelet, and neuronal level (metabolism, synaptic plasticity, and neuroprotection) .
Eigenschaften
IUPAC Name |
[(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15-,21-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEXMKHXIOCEJA-FVFQAYNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045607 | |
Record name | Nicergoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nicergoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014837 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.27e-02 g/L | |
Record name | Nicergoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014837 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Nicergoline acts by inhibiting the postsynaptic alpha(1)-adrenoceptors on vascular smooth muscle. This inhibits the vasoconstrictor effect of circulating and locally released catecholamines (epinephrine and norepinephrine), resulting in peripheral vasodilation. Therefore the mechanism of Nicergoline is to increase vascular circulation in the brain, thereby enhancing the transmission of nerve signals across the nerve fibres, which secrete acetylcholine as a neural transmitter. | |
Record name | Nicergoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00699 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
27848-84-6 | |
Record name | Nicergoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27848-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicergoline [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027848846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicergoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00699 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | nicergoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757853 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nicergoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nicergoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.252 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICERGOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCV8365FWN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nicergoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014837 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.